3-Acetyl-6-bromo-4-azaindole

Lipophilicity Drug-likeness Physicochemical profiling

3-Acetyl-6-bromo-4-azaindole (CAS 1260382-55-5; IUPAC 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one) is a disubstituted 4-azaindole building block carrying a C3-acetyl group and a C6-bromine atom. 4-Azaindoles are established bioisosteres of indole with documented advantages in kinase inhibitor programs, including improved solubility, reduced lipophilicity, and superior pharmacokinetic profiles relative to indole-based analogs.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B11723374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromo-4-azaindole
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1N=CC(=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3
InChIKeyHERBEFOTXSPMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-bromo-4-azaindole in Chemical Procurement: A Quantitative Benchmark for Synthetic Intermediates


3-Acetyl-6-bromo-4-azaindole (CAS 1260382-55-5; IUPAC 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one) is a disubstituted 4-azaindole building block carrying a C3-acetyl group and a C6-bromine atom . 4-Azaindoles are established bioisosteres of indole with documented advantages in kinase inhibitor programs, including improved solubility, reduced lipophilicity, and superior pharmacokinetic profiles relative to indole-based analogs [1]. The simultaneous presence of the acetyl and bromine substituents on the 4-azaindole core creates a distinct electronic and steric environment that cannot be replicated by mono-substituted or regioisomeric analogs.

Why 3-Acetyl-6-bromo-4-azaindole Cannot Be Replaced by Generic 4-Azaindole or Indole Analogs


Simple 4-azaindole, its mono-brominated (6-bromo-4-azaindole), or mono-acetylated (3-acetyl-4-azaindole) derivatives, and indole-based analogs each lack the full complement of reactive handles and electronic tuning present in 3-acetyl-6-bromo-4-azaindole. The C6-bromine provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) [1], while the C3-acetyl group simultaneously modulates electron density through a Hammett σm of +0.37 . Removing either substituent forfeits one synthetic vector; repositioning the bromine to C5 or C7 alters regiochemical outcomes in electrophilic substitution and coupling reactions. Indole-based analogs lack the pyridine nitrogen, which lowers log D by approximately 3.5 units in comparative 4-azaindole vs. indole matched pairs [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in lipophilicity, boiling point, and electronic parameters—directly impacting synthetic route design, purification strategy, and biological target engagement.

Quantitative Differentiation Evidence for 3-Acetyl-6-bromo-4-azaindole Versus Closest Analogs


LogP Reduction of 0.84 Units Relative to 6-Bromo-4-azaindole

3-Acetyl-6-bromo-4-azaindole exhibits a computed logP of 0.88, compared to 1.72 for 6-bromo-4-azaindole, representing a 0.84 log unit reduction in lipophilicity conferred by the C3-acetyl group . Lower logP values correlate with improved aqueous solubility and reduced nonspecific protein binding in 4-azaindole series [1].

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Elevation of 72.8°C Versus 6-Bromo-4-azaindole

The boiling point of 3-acetyl-6-bromo-4-azaindole is 384.1±37.0°C at 760 mmHg, compared to 311.3±22.0°C for 6-bromo-4-azaindole, a difference of approximately 72.8°C . This increase reflects the additional intermolecular dipole-dipole interactions and molecular weight contributed by the acetyl carbonyl group.

Thermal stability Purification Process chemistry

Combined Electron-Withdrawing Effect: Σσm = +0.76 Versus +0.39 for 6-Bromo-4-azaindole

The acetyl group contributes a Hammett σm of +0.37, and the bromine contributes σm of +0.39, giving 3-acetyl-6-bromo-4-azaindole a combined Σσm of +0.76 compared to +0.39 for 6-bromo-4-azaindole alone . This nearly doubling of the electron-withdrawing character shifts the pyridine nitrogen pKa by an estimated -4.33 units relative to unsubstituted 4-azaindole, substantially altering hydrogen-bond acceptor strength.

Electronic effects Hammett analysis SAR

Dual Synthetic Handle Advantage Over Mono-Functionalized 4-Azaindoles

3-Acetyl-6-bromo-4-azaindole offers two orthogonal reactive sites: the C6-bromine for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the C3-acetyl for condensation, reduction, or organometallic addition chemistry [1]. In contrast, 6-bromo-4-azaindole lacks the C3-carbonyl handle, while 3-acetyl-4-azaindole lacks the C6-halide required for Pd-catalyzed C-C or C-N bond formation. Positional isomers (5-bromo or 7-bromo) place the halide at electronically and sterically distinct positions, altering coupling reactivity and regioselectivity [2].

Synthetic versatility Cross-coupling Building block design

4-Azaindole Scaffold Advantage Over Indole Analogs: 2-Fold Cellular Potency and 20-Fold Clearance Improvement

In a direct matched-pair comparison, 4-azaindole 5 demonstrated equipotent PAK1 biochemical inhibition with a 2-fold improvement in cellular potency over indole 1, along with enhanced permeability, improved aqueous solubility, lower plasma protein binding, and a 20-fold decrease in unbound clearance in mouse PK studies [1]. While 3-acetyl-6-bromo-4-azaindole itself was not the specific compound tested, it carries the identical 4-azaindole core that was responsible for these class-level advantages over indole-based analogs.

Kinase inhibitor PAK1 Physicochemical optimization

Optimal Deployment Scenarios for 3-Acetyl-6-bromo-4-azaindole in Research and Industrial Settings


Kinase-Focused Fragment and Lead-Generation Libraries Requiring Low Lipophilicity

The measured logP of 0.88 places 3-acetyl-6-bromo-4-azaindole in an optimal lipophilicity range for kinase inhibitor design, directly addressing the well-documented issue of high clogD in indole-based kinase scaffolds . Medicinal chemistry teams building PAK1, c-Met, SRC, or PI3Kδ-targeted libraries should prioritize this building block over 6-bromo-4-azaindole (logP 1.72) or 3-acetyl-6-bromoindole to maintain drug-like physicochemical space from the earliest synthetic step, reducing the risk of late-stage attrition due to poor solubility or high metabolic clearance [1].

Two-Step Divergent Library Synthesis Via Orthogonal C6 and C3 Functionalization

The combination of a C6-bromine for Suzuki-Miyaura cross-coupling and a C3-acetyl group for condensation or reductive amination enables divergent library synthesis from a single intermediate [2]. A procurement strategy selecting 3-acetyl-6-bromo-4-azaindole over separate purchases of mono-functionalized 4-azaindoles reduces vendor management overhead and ensures batch-to-batch consistency in the core scaffold, which is critical when generating SAR data across a compound series .

Electron-Deficient Heterocycle Synthesis for Metal Coordination and Catalysis Applications

With a combined Σσm of +0.76, 3-acetyl-6-bromo-4-azaindole is a substantially electron-deficient heterocycle suitable for preparing ligands for late transition metal complexes where reduced electron density on the coordinating nitrogen modulates catalytic activity . The predicted pKa shift of -4.33 units relative to unsubstituted 4-azaindole alters the protonation state of the pyridine nitrogen under physiologically relevant pH conditions, enabling applications in bioinorganic chemistry where precise tuning of metal-binding affinity is required.

Replacement of Indole-Based Building Blocks in CNS-Penetrant Compound Design

The 4-azaindole scaffold has demonstrated a 20-fold reduction in unbound clearance and improved permeability over matched indole pairs in mouse PK studies, translating to potential CNS exposure advantages [1]. For programs targeting brain-penetrant kinase inhibitors, substituting a 3-acetyl-6-bromoindole with 3-acetyl-6-bromo-4-azaindole at the library synthesis stage provides a direct path to compounds with reduced P-glycoprotein efflux susceptibility and lower plasma protein binding, driven by the 0.84 logP unit reduction conferred by the pyridine nitrogen .

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